(E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(E)-1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic enone derivative featuring a piperidine core substituted with a 1-methylpyrazole moiety at position 3 and a thiophene-linked α,β-unsaturated ketone. The (E)-configuration of the enone group is critical for maintaining conjugation and electronic properties, which influence binding interactions with biological targets .
Properties
IUPAC Name |
(E)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18-10-8-15(17-18)13-4-2-9-19(12-13)16(20)7-6-14-5-3-11-21-14/h3,5-8,10-11,13H,2,4,9,12H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWKYTNNUTWJFF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound features a pyrazole ring, a piperidine moiety, and a thiophene group, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that chalcones and their derivatives exhibit significant antimicrobial properties. The compound (E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has shown promising activity against various bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Antiviral Activity
Chalcones have gained attention for their antiviral properties, particularly against RNA viruses. Studies suggest that this compound may inhibit viral replication by targeting viral enzymes essential for the life cycle of pathogens such as SARS-CoV and influenza virus. Molecular docking studies have demonstrated strong binding affinity to key viral proteins.
The mechanism of action of (E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes crucial for microbial metabolism and viral replication.
- Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.
- Antioxidant Activity : The presence of thiophene contributes to its antioxidant properties, reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various chalcone derivatives included (E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The results indicated that this compound had a higher antimicrobial activity compared to other tested derivatives, suggesting its potential for development as an antimicrobial agent.
Study 2: Antiviral Potential
In a recent investigation into antiviral compounds against SARS-CoV, (E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one was evaluated using in silico methods. The binding affinity was comparable to known antiviral agents, indicating its potential as a lead compound for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Piperidine-Substituted Analogues
A structurally close analogue, (E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one (), differs in the substitution pattern of the pyrazole-piperidine moiety. Here, the 2-methylpyrazol-3-yl group is attached to position 2 of piperidine, compared to position 3 in the target compound.
Piperazine vs. Piperidine Derivatives
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70, ) replaces the piperidine ring with piperazine (introducing an additional nitrogen) and substitutes the enone with a thioether group. The trifluoromethyl and chloro groups enhance electronegativity, which may strengthen interactions with hydrophobic enzyme pockets. In contrast, the target compound’s enone system offers a reactive electrophilic site for covalent inhibition strategies .
Triazole-Based Chalcones
The triazole-chalcone hybrid (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () replaces the pyrazole with a triazole ring. Triazoles are known for strong hydrogen-bonding capacity and metabolic stability. However, the absence of a thiophene ring in this compound reduces π-stacking interactions compared to the target molecule .
Dichlorophenyl-Substituted Pyrazoles
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () features a dichlorophenyl group and a methoxyphenylpyrazole. The methoxy group enhances solubility, whereas the target compound’s thiophene may confer better metabolic stability due to reduced oxidative metabolism .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*Predicted using Lipinski’s rules.
Q & A
Q. What are the recommended synthetic routes for (E)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Piperidine-Pyrazole Core Formation : React 1-methyl-1H-pyrazole with a substituted piperidine derivative under nucleophilic substitution conditions, using anhydrous DMF as a solvent and NEt₃ as a base to facilitate deprotonation .
Chalcone Formation : Couple the piperidine-pyrazole intermediate with thiophene-2-carbaldehyde via Claisen-Schmidt condensation. Use catalytic NaOH in ethanol under reflux (70–80°C) to promote α,β-unsaturated ketone formation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol yield the pure (E)-isomer.
Q. How is the stereochemistry of the compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction analysis confirms the (E)-configuration of the α,β-unsaturated ketone and the spatial arrangement of the piperidine-pyrazole-thiophene framework. Refinement parameters (R factor < 0.06) ensure accuracy .
- NMR Spectroscopy : The coupling constant (J) between the α and β protons of the enone system (typically 12–16 Hz for trans-configuration) provides additional stereochemical validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Replace traditional bases (e.g., NaOH) with phase-transfer catalysts like TBAB (tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
- Solvent Effects : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates. For example, DMSO increases enolate formation efficiency by 15–20% compared to ethanol .
- Temperature Control : Lower reaction temperatures (40–50°C) reduce side reactions (e.g., thiophene oxidation), while microwave-assisted synthesis (100°C, 150 W) shortens reaction time by 60% .
Q. What strategies are effective in analyzing potential tautomeric forms or isomerization?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., thiophene protons) to detect keto-enol tautomerism. Use DMSO-d₆ at 25–80°C to observe exchange broadening .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare the relative stability of tautomers. A ΔG > 2.5 kcal/mol typically indicates a dominant tautomer .
- HPLC-MS : Use a C18 column (ACN/water gradient) with high-resolution MS to separate and identify isomers. Retention time shifts correlate with structural differences .
Data Contradiction Analysis
Q. How can discrepancies in biological activity data between similar compounds be resolved?
- Methodological Answer :
- Structural Comparison : Overlay X-ray structures of active/inactive analogs to identify critical substituents (e.g., methyl group on pyrazole vs. bulkier groups) that influence receptor binding .
- SAR Studies : Synthesize derivatives with systematic modifications (e.g., thiophene replaced by furan) and assay against target enzymes (IC₅₀ measurements). Contradictions often arise from steric hindrance or electronic effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
